molecular formula C13H19NO4 B14906448 Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Cat. No.: B14906448
M. Wt: 253.29 g/mol
InChI Key: FLNZKUOUOBFGLB-UHFFFAOYSA-N
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Description

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an ethyl ester group and a piperidine ring with a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate typically involves the reaction of furan-3-carboxylic acid with ethyl alcohol in the presence of a catalyst to form the ethyl ester. Subsequently, the ester undergoes a nucleophilic substitution reaction with 4-hydroxypiperidine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate involves its interaction with specific molecular targets. The hydroxyl group on the piperidine ring can form hydrogen bonds with biological macromolecules, influencing their activity. The furan ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-((4-hydroxypiperidin-1-yl)methyl)furan-2-carboxylate
  • Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)thiophene-3-carboxylate
  • Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)pyrrole-3-carboxylate

Uniqueness

Ethyl 2-((4-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate is unique due to the presence of both a furan ring and a piperidine ring with a hydroxyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

ethyl 2-[(4-hydroxypiperidin-1-yl)methyl]furan-3-carboxylate

InChI

InChI=1S/C13H19NO4/c1-2-17-13(16)11-5-8-18-12(11)9-14-6-3-10(15)4-7-14/h5,8,10,15H,2-4,6-7,9H2,1H3

InChI Key

FLNZKUOUOBFGLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=C1)CN2CCC(CC2)O

Origin of Product

United States

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